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Compound of Interest |

2-Amino-N-propylpropanamide
Compound Name:
hydrochloride
CAS No.: 1236255-45-0
Cat. No.: B1441659
. J

Executive Summary & Strategic Context

2-Amino-N-propylpropanamide (CAS: 84996-68-9, often supplied as HCI salt CAS: 1236255-
45-0) represents a critical C-terminal building block in medicinal chemistry. Structurally, it is an
alanine residue amidated with a propyl group. This motif is frequently employed to modulate
the lipophilicity (LogP) of peptidomimetics and is a core scaffold in the synthesis of neuroactive
agents (e.g., anticonvulsant analogs related to lacosamide).

This guide addresses the specific challenges of utilizing this molecule as a nucleophile in
amide bond formation. Unlike simple alkyl amines, the adjacent chiral center at the

-position requires careful control of pH and activation kinetics to prevent epimerization of the
coupling partner and ensure high diastereomeric purity.

Core Chemical Profile
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Property Data
Systematic Name 2-Amino-N-propylpropanamide
Common Notation H-Ala-NHPr; Alanine propylamide

] 130.19 g/mol (Free Base); ~166.65 g/mol (HCI
Molecular Weight

Salt)
Role in Coupling Nucleophile (Amine Component)
B High: Water, MeOH, DMSO, DMF.[1][2][3]
Solubility
Moderate: DCM (Free base).
~8.0 (Typical for
pKa (Conjugate Acid)

-amino amides)

Strategic Coupling Considerations

Successful coupling depends on three variables: Activation Potency, Base Stoichiometry, and
Solvent Polarity.

A. The Salt Factor

2-Amino-N-propylpropanamide is typically stable as a hydrochloride salt.
 Critical Constraint: The amine is non-nucleophilic in its protonated form (

)

e Solution: You must introduce a tertiary base (DIPEA or NMM) to generate the free base in
situ.

o Stoichiometry Rule: If using the HCI salt, the first 1.0 equivalent of base is consumed solely
for neutralization. Coupling requires additional base equivalents.

B. Racemization Risks

While H-Ala-NHPr itself is relatively stable to racemization during coupling (as the nucleophile),
the activated carboxylic acid partner is highly susceptible, especially if it is a chiral amino acid
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(e.g., Fmoc-AA-OH).
e Mechanism: Excess base promotes proton abstraction from the

-carbon of the activated ester (oxazolone formation).

o Control: Use "low-racemization" additives like Oxyma Pure or HOAt, and avoid large
excesses of base (>3 eq) unless necessary for solubility.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate protocol based on
your specific synthesis scale and the nature of the carboxylic acid partner.
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Start: Select Acid Partner (R-COOH)

Is R-COOH Sterically Hindered
or Prone to Racemization?

Simple Acid Bulky/Chiral Acid

NO: Standard Coupling YES: High-Efficiency Coupling

Protocol A: EDC / HOBt (or Oxyma) Protocol B: HATU / DIPEA
Solvent: DCM or DMF Solvent: DMF/NMP
Benefit: Easy Workup Benefit: Fast, High Yield

N

Add H-Ala-NHPr (HCI salt)
+ Base (2.0 - 3.0 eq)

l

Monitor (LCMS / TLC)

Workup: Acid/Base Wash

(Remove urea/unreacted amine)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting coupling conditions based on the steric demand of the
carboxylic acid partner.

Detailed Experimental Protocols
Protocol A: Standard Solution Phase (EDC/Oxyma)
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Best for: Scalable synthesis, simple carboxylic acids, and ease of purification (urea byproduct
is water-soluble).

Reagents:
e Carboxylic Acid Partner (1.0 equiv)
e 2-Amino-N-propylpropanamide HCI (1.1 equiv)
e EDC
HCI (1.2 equiv)
o Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.2 equiv) [Alternatively: HOBt]
o DIPEA (Diisopropylethylamine) (2.5 equiv)
e Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide) [0.1 M concentration]
Procedure:

e Activation: In a round-bottom flask, dissolve the Carboxylic Acid and Oxyma Pure in the
solvent at 0°C (ice bath).

» Add EDC

HCI.[4] Stir for 15 minutes at 0°C to form the active ester. Note: The solution may change
color (yellow/orange) due to Oxyma activation.

» Nucleophile Preparation: In a separate vial, dissolve 2-Amino-N-propylpropanamide HCl in a
minimal amount of solvent and add DIPEA.

e Coupling: Add the amine/base mixture to the activated acid solution.
o Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

e Monitoring: Check via TLC (MeOH/DCM) or LCMS. The peak for the activated ester should
disappear.
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o Workup:
o Dilute with excess Ethyl Acetate (EtOAC).
o Wash sequentially with: 1M HCI (removes unreacted amine and DIPEA), Sat. NaHCO

(removes unreacted acid and Oxyma), and Brine.

o Dry over MgSO

, filter, and concentrate.

Protocol B: High-Efficiency Coupling (HATU)

Best for: Sterically hindered acids, valuable intermediates, or rapid library synthesis.

Reagents:

Carboxylic Acid Partner (1.0 equiv)

2-Amino-N-propylpropanamide HCI (1.1 equiv)

HATU (1.1 equiv)

DIPEA (3.0 equiv)

Solvent: Anhydrous DMF [0.1 M - 0.2 M]

Procedure:

¢ Dissolution: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen
atmosphere.

o Base Addition 1: Add 1.0 equiv of DIPEA to initiate activation. Stir for 2-5 minutes. Do not
wait longer than 10 minutes to avoid guanidinylation side reactions.

e Coupling: Add 2-Amino-N-propylpropanamide HCI followed immediately by the remaining 2.0
equiv of DIPEA.
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e Reaction: Stir at room temperature for 1-2 hours. HATU couplings are typically fast.
e Quenching: Add a small amount of water or 1M HCI to quench the reaction.
o Workup:

o Dilute with EtOAc or DCM.

o Critical Step: Wash extensively with water and LiCl solution (5%) to remove DMF.

o Perform standard acid/base washes as in Protocol A.

Quality Control & Troubleshooting

Analytical Markers
e 1H NMR (DMSO-d6): Look for the distinct propyl signals:

o ~0.8 ppm (triplet, 3H, terminal -CH

)

o ~1.4 ppm (multiplet, 2H, -CH
)

o ~3.0 ppm (quartet, 2H, -NH-CH
)

o ~7.8-8.2 ppm (Amide NH triplet)

e Mass Spectrometry: Expect [M+H]

= (Acid MW + 130.19 - 18.02).

Troubleshooting Table
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Issue Probable Cause Corrective Action

Increase DIPEAto 3.0-3.5
Low Yield Incomplete salt neutralization equiv. Ensure the amine is fully

dissolved before addition.

Use Collidine (weaker base)
Racemization High pH during activation instead of DIPEA. Pre-activate

acid for shorter times.

Reduce HATU to 0.95 equiv.
Guanidinylation Excess HATU/Slow reaction Switch to DIC/Oxyma if

reaction is slow (>4h).

Add chaotropic salts (LiCl) or

Gel Formation Peptide aggregation
use NMP as solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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